molecular formula C4H10O4P- B1235960 Diethylphosphate CAS No. 48042-47-3

Diethylphosphate

Cat. No. B1235960
CAS RN: 48042-47-3
M. Wt: 153.09 g/mol
InChI Key: UCQFCFPECQILOL-UHFFFAOYSA-M
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Description

Diethylphosphate(1-) is a dialkyl phosphate having ethyl as the alkyl group;  major microspecies at pH 7.3 It is a conjugate base of a diethyl hydrogen phosphate.

Scientific Research Applications

Assessment of Human Exposure to Organophosphates

Diethylphosphate (DEP) is a key metabolite in the assessment of human exposure to organophosphates, which are widely used as pesticides. DEP, along with other dialkyl phosphates, is excreted in human urine and can be quantitatively determined through advanced analytical procedures, providing a reliable measure of organophosphate exposure (Hardt & Angerer, 2000).

Detection in Cases of Organophosphate Poisoning

Rapid and sensitive methods have been developed for quantifying DEP and other alkyl phosphates in urine, aiding in the diagnosis and treatment of organophosphate poisoning. These techniques are crucial for clinical settings and even in postmortem analyses of fatal poisoning cases (Kupfermann, Schmoldt, & Steinhart, 2004).

Synthesis and Biological Evaluation of Phosphate-Phosphonate Compounds

Diethylphosphate derivatives have been synthesized and studied for their biological effects, including antifungal properties and inhibition of certain enzymes. These studies are significant for developing new organophosphorus pesticides with specific biological activities (Aissa et al., 2021).

Assessment of Pesticide Exposure in Rural Populations

DEP concentration in hair samples has been used to assess chronic pesticide exposure in rural areas. This method provides valuable data for epidemiological studies and helps to correlate pesticide exposure with various health effects (Knipe et al., 2016).

Impact on Menstrual Cycle Characteristics

Research indicates that higher concentrations of DEP in urine are associated with irregular menstrual cycles and shorter bleeding duration in preconception women, suggesting a link between DEP levels and reproductive health (Zhang et al., 2019).

Comparative Pharmacokinetics Studies

Studies on the pharmacokinetics of DEP and its relation to other metabolites provide insights into the absorption, metabolism, and elimination pathways of organophosphates in humans and animals. Understanding these processes is crucial for evaluating environmental and occupational exposures (Timchalk et al., 2007).

Enzymatic Hydrolysis and Light Emission Studies

DEP has been used in research exploring the enzymatic hydrolysis by phosphotriesterase, an enzyme that catalyzes the breakdown of organophosphate compounds. This research is essential for understanding the biochemical pathways of organophosphate degradation (Hong & Raushel, 1994).

properties

CAS RN

48042-47-3

Product Name

Diethylphosphate

Molecular Formula

C4H10O4P-

Molecular Weight

153.09 g/mol

IUPAC Name

diethyl phosphate

InChI

InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6)/p-1

InChI Key

UCQFCFPECQILOL-UHFFFAOYSA-M

SMILES

CCOP(=O)([O-])OCC

Canonical SMILES

CCOP(=O)([O-])OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Palladium black is prepared from 13 g of palladium chloride in the manner described in Example 1. A solution of 30.0 g of diethyl phosphate and 2R,3S 3',4',5,7-tetrabenzyloxy-flavan-3-yl phosphate in 1.3 l of ethyl acetate are added. The hydrogenation is carried out for 3 hours and 3.9 l of hydrogen are consumed. The palladium is filtered off and washed twice with 200 ml of ethyl acetate. The combined solutions are evaporated to dryness. 750 ml of water are added to the residue and evaporated under reduced pressure to a volume of approximately 100 ml. This operation is repeated twice then the product is lyophilised. Diethyl phosphate and 2R,3S 3',4',5,7-tetrahydroxy-flavan-3-yl phosphate are obtained. Mp.: 121°-123°.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
2R,3S 3',4',5,7-tetrabenzyloxy-flavan-3-yl phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.3 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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